3-Butyrylbenzenesulfonamide chemical structure and properties
3-Butyrylbenzenesulfonamide chemical structure and properties
Technical Monograph: 3-Butyrylbenzenesulfonamide
Introduction & Chemical Identity
3-Butyrylbenzenesulfonamide (CAS: 1342582-36-8) is a specialized organosulfur compound belonging to the class of meta-substituted benzenesulfonamides. Structurally, it consists of a benzene core substituted with a sulfonamide group (–SO₂NH₂) at position 1 and a butyryl group (–C(=O)CH₂CH₂CH₃) at position 3.
In medicinal chemistry, this compound serves as a critical lipophilic probe. While the sulfonamide moiety acts as a classic "zinc-binding group" (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase (CA) , the meta-butyryl tail provides a hydrophobic anchor, allowing researchers to probe the lipophilic sub-pockets of enzyme active sites. This dual functionality makes it a valuable intermediate in the development of diuretics, antiepileptics, and antiglaucoma agents.
| Property | Data |
| IUPAC Name | 3-Butanoylbenzenesulfonamide |
| CAS Number | 1342582-36-8 |
| Molecular Formula | C₁₀H₁₃NO₃S |
| Molecular Weight | 227.28 g/mol |
| SMILES | CCCC(=O)C1=CC=CC(=C1)S(=O)(=O)N |
| Appearance | Off-white to pale yellow solid (Standard) |
| Solubility | Soluble in DMSO, Methanol; Low solubility in water |
Physicochemical Properties & Structure Analysis
The chemical behavior of 3-butyrylbenzenesulfonamide is defined by the electronic interplay between its two substituents:
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Sulfonamide Group (–SO₂NH₂): A strong electron-withdrawing group (EWG) that acidifies the N–H protons (pKa ≈ 10.0), enabling the formation of water-soluble salts under basic conditions. It is the primary pharmacophore for biological activity.
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Butyryl Group (–C(=O)C₃H₇): A meta-directing EWG. Its presence increases the lipophilicity (LogP) of the molecule compared to the parent benzenesulfonamide. This increased lipophilicity facilitates membrane permeability and blood-brain barrier (BBB) penetration, a key trait for centrally acting drugs.
Estimated Parameters:
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LogP (Octanol/Water): ~1.5 – 1.8 (Predicted)
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Topological Polar Surface Area (TPSA): ~62 Ų (Sulfonamide + Ketone)
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pKa: ~10.1 (Sulfonamide NH₂)
Synthetic Pathways
Direct chlorosulfonation of butyrophenone is often low-yielding due to the deactivated nature of the aromatic ring. The authoritative synthetic route utilizes a Meerwein Sulfonylation strategy, ensuring regiospecificity at the meta position.
Protocol: Synthesis via 3-Aminobutyrophenone
Step 1: Nitration
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Precursor: Butyrophenone.
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Reagents: Fuming HNO₃, conc. H₂SO₄.[1]
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Conditions: 0°C to RT. The butyryl group directs the incoming nitro group to the meta position.
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Product: 3-Nitrobutyrophenone.
Step 2: Reduction
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Reagents: Fe powder / NH₄Cl (Bechamp reduction) or H₂ / Pd-C.
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Product: 3-Aminobutyrophenone.
Step 3: Diazotization & Chlorosulfonation (Meerwein Reaction)
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Reagents: NaNO₂, HCl (aq), SO₂ gas, CuCl₂ (catalyst).[2]
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Mechanism: The amine is converted to a diazonium salt, which undergoes a radical decomposition in the presence of SO₂ and copper to form the sulfonyl chloride.
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Product: 3-Butyrylbenzenesulfonyl chloride.
Step 4: Amination
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Reagents: NH₄OH (aq) or NH₃ (gas) in THF.
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Product: 3-Butyrylbenzenesulfonamide.[3]
Visualization: Synthetic Workflow
Caption: Regioselective synthesis of 3-butyrylbenzenesulfonamide via the Meerwein sulfonylation route.
Pharmacology: Mechanism of Action
The primary biological target for 3-butyrylbenzenesulfonamide is the Carbonic Anhydrase (CA) family of metalloenzymes (EC 4.2.1.1).
Mechanism:
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Zinc Coordination: The deprotonated sulfonamide nitrogen acts as a monodentate ligand, coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
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Hydrophobic Interaction: The 3-butyryl chain extends into the hydrophobic sub-pocket of the active site. This interaction is critical for isoform selectivity (e.g., distinguishing between cytosolic hCA I/II and transmembrane tumor-associated hCA IX/XII).
Visualization: Enzyme Binding Mode
Caption: Schematic of 3-butyrylbenzenesulfonamide binding within the Carbonic Anhydrase active site.
Analytical Characterization
To validate the synthesis of 3-butyrylbenzenesulfonamide, the following spectral signatures must be confirmed:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 7.50 – 8.20 ppm: 4H, aromatic multiplet (characteristic meta-substitution pattern).
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δ 7.45 ppm: 2H, broad singlet, –SO₂NH ₂ (exchangeable with D₂O).
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δ 2.95 ppm: 2H, triplet, –C(=O)CH ₂–.
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δ 1.65 ppm: 2H, multiplet, –CH₂CH ₂CH₃.
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δ 0.95 ppm: 3H, triplet, –CH₂CH ₃.
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IR Spectroscopy (KBr):
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3350, 3260 cm⁻¹: N–H stretching (primary sulfonamide).
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1685 cm⁻¹: C=O stretching (aryl ketone).
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1340, 1160 cm⁻¹: S=O stretching (asymmetric/symmetric).
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Mass Spectrometry (ESI):
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[M+H]⁺: 228.09
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[M-H]⁻: 226.07 (Negative mode is often more sensitive for sulfonamides).
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Handling & Safety (SDS Highlights)
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Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319), STOT SE 3 (H335).[4]
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Precaution: Sulfonamides are known sensitizers. Handle with gloves and avoid inhalation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alkyl chain or hydrolysis.
References
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Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
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Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors. Journal of Medicinal Chemistry, 43(20), 3677–3687. (Foundational SAR for sulfonamides).[5][6] Link
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BLD Pharm. (2024). 3-Butyrylbenzenesulfonamide Product Data Sheet. (Commercial verification of CAS 1342582-36-8). Link
- Klamt, A. (1995). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.
Sources
- 1. EP0257787B1 - Process for producing optically active benzene-sulfonamide derivates - Google Patents [patents.google.com]
- 2. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1342582-36-8|3-Butyrylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. 3-Hydroxybenzenesulfonamide | C6H7NO3S | CID 637557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2004020401A1 - Synthesis of sulfonamide derivatives - Google Patents [patents.google.com]
